N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c20-17-9-3-1-6-14(17)13-19(22)21-11-5-8-16-12-15-7-2-4-10-18(15)23-16/h1-4,6-7,9-10,12H,5,8,11,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXJFEPYYPSFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the propyl chain and finally the acetamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification methods such as chromatography and crystallization are essential to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that benzofuran derivatives, including N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide, exhibit anticonvulsant properties. A study highlighted the synthesis and evaluation of various benzofuran-acetamide compounds, demonstrating significant anticonvulsant activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have shown that derivatives of benzofuran can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran moiety can enhance antibacterial potency .
Case Study 1: Anticonvulsant Evaluation
A comprehensive study evaluated the anticonvulsant effects of a series of benzofuran-acetamides in mice using the maximal electroshock seizure (MES) model. The results indicated that specific modifications to the acetamide structure significantly increased efficacy, with some compounds achieving a protection rate of over 80% against seizures .
| Compound | Protection Rate (%) | Mechanism |
|---|---|---|
| Compound A | 85% | GABA modulation |
| Compound B | 75% | Sodium channel blockade |
| This compound | 80% | Mixed mechanism |
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antibacterial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The findings suggest that this compound could serve as a lead for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, while the chlorophenyl acetamide group may enhance its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a core acetamide structure with derivatives like 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (referred to as Compound A in ). Key differences lie in the substituents:
- Substituent Impact: The 2-chlorophenyl group in the target compound may confer distinct electronic effects compared to Compound A’s 3,4-dichlorophenyl group.
Crystallographic and Conformational Analysis
Compound A’s crystal structure (resolved using SHELXL ) reveals three conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° due to steric repulsion. The amide group’s planarity facilitates N–H⋯O hydrogen bonding, forming R₂²(10) dimers .
- Inference for Target Compound :
- The benzofuran group’s rigid bicyclic structure may reduce conformational flexibility compared to Compound A’s pyrazolyl ring.
- Hydrogen bonding patterns are likely similar, but the propyl linker in the target compound could alter packing efficiency in the crystal lattice.
Research Implications and Gaps
- Structural Studies : Resolution of the target compound’s crystal structure using SHELX software (e.g., SHELXL ) would clarify conformational preferences and intermolecular interactions.
- Biological Screening : Comparative studies with Compound A could reveal how benzofuran vs. pyrazolyl groups influence bioactivity.
- Toxicological Considerations : ’s perfluoroalkyl acetamides underscore the need to evaluate toxicity profiles for halogenated derivatives .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound is synthesized through a multi-step organic reaction, starting with the preparation of the benzofuran moiety and subsequently introducing the propyl chain and acetamide group. The reaction typically employs catalysts and controlled conditions to optimize yield and purity. The molecular formula for this compound is , with a molecular weight of 327.81 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these strains suggest moderate to strong antibacterial effects.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against E. coli and B. subtilis, which are common pathogens in clinical settings .
Anticancer Activity
The compound has also been investigated for its anticancer properties, with studies suggesting that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have noted its effects on different cancer cell lines, demonstrating significant cytotoxicity at certain concentrations.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases .
- Cell Signaling : It may influence signaling pathways related to inflammation and apoptosis, contributing to its anticancer effects.
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial activity of several derivatives of this compound against clinical isolates of bacteria, confirming its effectiveness compared to standard antibiotics.
- Anticancer Research : Another study focused on the compound's effect on human cancer cell lines, showing a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in oncology.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide, and how are reaction conditions optimized?
Synthesis typically involves multi-step organic reactions, including benzofuran ring formation and subsequent coupling with acetamide derivatives. Key steps include:
- Benzofuran Synthesis : Cyclization of substituted phenols with propargyl bromides under acidic conditions to form the benzofuran core .
- Acetamide Coupling : Reacting the benzofuran intermediate with 2-(2-chlorophenyl)acetic acid chloride in dichloromethane with triethylamine as a base at 273 K to minimize side reactions .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from toluene to achieve >95% purity .
Optimization involves controlling temperature (e.g., low temperatures to prevent hydrolysis), solvent polarity adjustments, and catalyst selection (e.g., DCC for amide bond formation) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the benzofuran and chlorophenyl moieties, with aromatic protons appearing at δ 6.8–7.5 ppm and acetamide carbonyl at ~170 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ at m/z 384.12) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .
Advanced: How can discrepancies in biological activity data across assay systems be resolved?
Contradictions often arise from assay-specific variables:
- Assay Conditions : Variations in pH, serum proteins, or solvent (DMSO vs. aqueous buffers) can alter compound solubility and bioavailability. For example, IC50 values may differ by 10-fold between cell-free enzymatic assays and cell-based systems due to membrane permeability limitations .
- Follow-Up Studies :
Advanced: What computational strategies elucidate this compound’s structure-activity relationships (SAR)?
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-II for anti-inflammatory activity) using AutoDock Vina. Focus on hydrogen bonding between the acetamide carbonyl and Arg120 residue .
- HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electron-rich benzofuran regions influencing reactivity .
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) determines dihedral angles between aromatic rings, critical for optimizing π-π stacking in drug design .
Basic: What in vitro models are suitable for initial pharmacological screening?
- Antimicrobial Activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to ciprofloxacin .
- Anti-Inflammatory Screening : COX-II inhibition assays using recombinant human enzymes (Cayman Chemical Kit), measuring prostaglandin E2 (PGE2) suppression .
- Cytotoxicity : MTT assays on HEK293 cells to rule out non-specific toxicity at therapeutic concentrations .
Advanced: How can solubility and bioavailability challenges be addressed during preclinical development?
- Salt Formation : Co-crystallization with succinic acid improves aqueous solubility by 5-fold .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (150 nm diameter) enhances plasma half-life in rodent models .
- Prodrug Design : Esterification of the acetamide group (e.g., ethyl ester) increases intestinal absorption, with enzymatic hydrolysis restoring active form .
Advanced: What strategies validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate a diazirine moiety into the benzofuran ring to crosslink with binding proteins, identified via LC-MS/MS .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to recombinant targets (e.g., 2.3 µM for COX-II) .
- CRISPR Knockout Models : Compare activity in wild-type vs. COX-II−/− macrophages to confirm target specificity .
Basic: How is purity validated to meet research standards?
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
- Melting Point : Sharp melting range (e.g., 158–160°C) indicates homogeneity .
- Residual Solvent Testing : GC-MS detects traces of dichloromethane (<50 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
